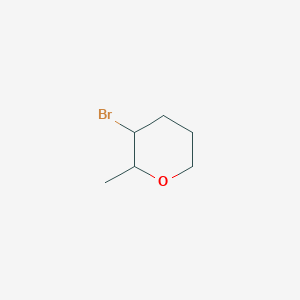
3-Bromo-2-methyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methyloxane is a useful research compound. Its molecular formula is C6H11BrO and its molecular weight is 179.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Bromo-2-methyloxane serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Elimination Reactions : This compound can participate in elimination reactions to form alkenes and other derivatives.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities:
- Drug Development : Its derivatives are investigated for use as pharmaceuticals, particularly in creating compounds with specific therapeutic effects.
- Biological Interactions : Studies focus on how this compound interacts with biomolecules, aiding in understanding disease mechanisms and drug action.
Material Science
The compound is also utilized in material science:
- Specialty Chemicals : It is used in the production of specialty chemicals that require specific properties, such as enhanced stability or reactivity.
- Polymer Synthesis : this compound can act as a building block for polymers with tailored characteristics.
Data Table: Comparison of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Facilitates diverse chemical transformations |
| Medicinal Chemistry | Drug development and biological studies | Potential for novel therapeutic agents |
| Material Science | Production of specialty chemicals and polymers | Tailored properties for specific industrial needs |
Case Studies
-
Case Study 1: Synthesis of Anticancer Agents
- Researchers utilized this compound to synthesize a series of anticancer compounds. The bromine atom's reactivity allowed for efficient nucleophilic substitutions, leading to promising new drug candidates.
-
Case Study 2: Development of Specialty Polymers
- A study focused on using this compound in the synthesis of specialty polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.
Eigenschaften
IUPAC Name |
3-bromo-2-methyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDMVYQDGADQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391941 |
Source


|
| Record name | 3-Bromo-2-methyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156051-16-0 |
Source


|
| Record name | 3-Bromo-2-methyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













